7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Descripción

Molecular Structure and Nomenclature

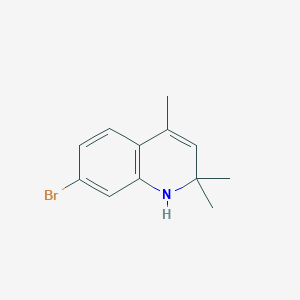

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline represents a systematically modified heterocyclic compound characterized by its distinctive molecular architecture and nomenclature conventions. The compound possesses the molecular formula C₁₂H₁₄BrN and maintains a molecular weight of 252.15 g/mol, establishing its position as a medium-molecular-weight organic bromide. The Chemical Abstracts Service has assigned this compound the registry number 505087-52-5, providing definitive identification within chemical databases and regulatory frameworks.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-bromo-2,2,4-trimethyl-1H-quinoline, reflecting its structural relationship to the quinoline family while acknowledging the partial saturation of the heterocyclic ring system. Alternative systematic names include 7-bromo-1,2-dihydro-2,2,4-trimethylquinoline and Quinoline, 7-bromo-1,2-dihydro-2,2,4-trimethyl-, demonstrating the various approaches to describing this complex molecular structure. The compound's structural representation follows the canonical SMILES notation CC1=CC(NC2=C1C=CC(=C2)Br)(C)C, which provides a machine-readable description of its atomic connectivity.

The molecular structure encompasses a dihydroquinoline core with specific substitution patterns that define its chemical behavior. The presence of two methyl groups at position 2 creates a quaternary carbon center, while the methyl group at position 4 and the bromine atom at position 7 establish a specific electronic environment within the aromatic system. The InChI key AYTQOWZVJHKYQY-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database searches.

Historical Development and Significance

The historical development of this compound emerges from the broader evolution of dihydroquinoline chemistry, which traces its origins to early 20th-century investigations into antioxidant compounds for industrial applications. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, was initially developed through condensation reactions between aniline and acetone, establishing a synthetic pathway that would later enable the creation of various substituted derivatives. This foundational work demonstrated that modifications to the quinoline ring system could significantly enhance specific chemical and biological properties.

The significance of brominated dihydroquinoline derivatives became apparent through systematic structure-activity relationship studies that revealed how halogen substitution influences molecular reactivity and biological activity. Research conducted in the late 20th and early 21st centuries established that bromine substitution at the 7-position creates unique electronic effects that distinguish this compound from other halogenated analogs. The development of efficient bromination procedures enabled the practical synthesis of this compound from its parent compound, expanding the chemical toolbox available for materials science and pharmaceutical research.

Contemporary significance of this compound extends beyond its synthetic accessibility to encompass its role as a versatile building block in organic synthesis and its demonstrated biological activities. The compound's development represents a convergence of industrial chemistry needs, particularly in rubber antioxidant applications, with emerging opportunities in antimicrobial and anti-inflammatory research. This dual significance positions this compound as both a practical industrial chemical and a promising research compound for therapeutic development.

Position in Dihydroquinoline Chemistry

This compound occupies a distinctive position within the broader family of dihydroquinoline compounds, serving as a bridge between simple alkyl-substituted derivatives and more complex halogenated analogs. The compound belongs to the 1,2-dihydroquinoline subclass, which distinguishes it from other partially saturated quinoline derivatives such as 1,4-dihydroquinolines or tetrahydroquinolines. This specific ring saturation pattern influences both the compound's chemical reactivity and its biological activity profile compared to fully aromatic quinoline systems.

Within the context of substituted dihydroquinolines, this compound represents an important example of how strategic halogenation can modify the properties of established antioxidant scaffolds. The parent compound 2,2,4-trimethyl-1,2-dihydroquinoline serves as a widely used industrial antioxidant, particularly in rubber applications where it prevents oxidative degradation. The introduction of bromine at position 7 fundamentally alters the electronic distribution within the molecule, creating new opportunities for chemical transformations while potentially enhancing biological activities.

Comparative analysis with related compounds reveals the unique position of this compound within the chemical space of halogenated dihydroquinolines. The 6-bromo isomer, represented by the compound 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline with CAS number 91720-32-0, demonstrates how positional isomerism influences chemical behavior and applications. Similarly, the 7-chloro analog (7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline, CAS 1810-73-7) and 7-fluoro derivative (7-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, CAS 1126823-41-3) provide comparative frameworks for understanding the specific effects of bromine substitution.

| Compound | CAS Number | Molecular Weight | Halogen Position |

|---|---|---|---|

| This compound | 505087-52-5 | 252.15 | 7-Br |

| 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline | 91720-32-0 | 252.15 | 6-Br |

| 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline | 1810-73-7 | 207.7 | 7-Cl |

| 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline | 1126823-41-3 | 191.25 | 7-F |

Overview of Chemical Properties and Applications

The chemical properties of this compound reflect the combined influence of its dihydroquinoline core structure and the strategic placement of the bromine substituent. The compound exhibits characteristic reactivity patterns associated with both the nucleophilic nitrogen center and the electrophilic bromine atom, enabling diverse chemical transformations including substitution reactions, oxidation processes, and reduction pathways. The bromine atom at position 7 serves as a versatile leaving group, facilitating nucleophilic substitution reactions with various reagents including amines, thiols, and other nucleophiles under appropriate reaction conditions.

The compound's solubility profile demonstrates selective dissolution in organic solvents while maintaining limited water solubility, consistent with its hydrophobic aromatic structure and halogen substitution. This solubility behavior influences both its synthetic utility and its potential biological applications, as it can readily penetrate lipophilic environments while maintaining sufficient stability for handling and storage. The electronic effects of the bromine substituent also influence the compound's oxidation potential and reduction behavior, creating opportunities for selective chemical modifications.

Industrial applications of this compound span multiple sectors, with primary utilization as an antioxidant in rubber and polymer formulations where it enhances material durability by preventing oxidative degradation. The compound's effectiveness in these applications stems from its ability to scavenge reactive oxygen species and interrupt radical chain reactions that would otherwise compromise polymer integrity. Additionally, the compound serves as a valuable synthetic intermediate in organic chemistry, where the reactive bromine atom enables the construction of more complex molecular architectures through substitution and coupling reactions.

Research applications demonstrate the compound's potential in antimicrobial development, where systematic studies have established its activity against both Gram-positive and Gram-negative bacterial strains. The compound exhibits minimum inhibitory concentrations of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa, suggesting potential for antibiotic development targeting multidrug-resistant pathogens. Furthermore, preliminary investigations indicate possible anti-inflammatory and anticancer properties, positioning this compound as a promising lead structure for pharmaceutical research and development.

| Property Category | Specific Properties | Applications |

|---|---|---|

| Chemical Reactivity | Nucleophilic substitution, oxidation, reduction | Synthetic intermediate, chemical modification |

| Physical Properties | Organic solvent soluble, limited water solubility | Industrial formulations, biological applications |

| Biological Activity | Antimicrobial (MIC: 32-128 µg/mL), anti-inflammatory | Pharmaceutical research, antibiotic development |

| Industrial Utility | Antioxidant activity, polymer stabilization | Rubber industry, materials science |

Propiedades

IUPAC Name |

7-bromo-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQOWZVJHKYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)Br)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound that can be synthesized through various methods, often involving the condensation of an aromatic amine with acetone in the presence of a catalyst. The general reaction involves reacting aniline with acetone using different catalysts and solvents to produce 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be brominated to obtain the 7-bromo derivative.

Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

2.1. Using Heterogeneous Catalysts

Several studies detail the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline using heterogeneous catalysts. These methods aim to improve efficiency, reduce waste, and allow for catalyst reuse.

- Zeolite Catalysts : Zeolite catalysts like H-Y-MMM can be used in the reaction of aniline with acetone at temperatures between 60-230°C. This process can achieve complete aniline conversion, with a 60-68% selectivity for 2,2,4-trimethyl-1,2-dihydroquinoline. A notable byproduct is N-phenylpropan-2-imine.

- Heteropolyacids : Heteropolyacids can catalyze the synthesis of 2,2,4-dihydroquinolines by reacting aromatic amines with ketones, with the highest yields achieved using acetonitrile as a solvent.

- Niobium Halide Clusters : Vapor-phase synthesis using niobium halide clusters \$$[(Nb6Cl{12})Cl2(H2O)4] \cdot 4H2O\$$ at 300°C can produce 2,2,4-trimethyl-1,2-dihydroquinoline with a selectivity of 71.7%.

2.2. Using Boron Trifluoride Catalyst

2,2,4-trimethyl-1,2-dihydroquinoline can be produced using a process involving reacting aniline with acetone in the presence of boron trifluoride as a catalyst.

Bromination to Obtain this compound

Once 2,2,4-trimethyl-1,2-dihydroquinoline is synthesized, it can be brominated to obtain the 7-bromo derivative. Detailed procedures for this specific bromination may vary, but generally involve reacting 2,2,4-trimethyl-1,2-dihydroquinoline with a brominating agent.

Reaction Parameters

Key parameters in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline include:

- Catalyst : The type and concentration of the catalyst significantly affect the reaction yield and selectivity.

- Solvent : The choice of solvent can influence the reaction rate and yield. Acetonitrile has been noted for giving high yields.

- Temperature : Temperature control is crucial, as different catalysts and reactions require specific temperature ranges to optimize conversion and selectivity.

- Reaction Time : The duration of the reaction impacts the conversion rate and the formation of byproducts.

- Molar Ratio : The molar ratio of reactants (aniline and acetone) affects the reaction's efficiency.

Purification Methods

Purification of the final product typically involves several steps:

- Solvent Evaporation : Evaporating the solvent from the reaction mixture.

- Washing : Washing with water to remove any water-soluble impurities.

- Drying : Drying the organic layer over anhydrous sodium sulfate.

- Column Chromatography : Using column chromatography to purify the product.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives with altered electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions, often in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Overview

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline (CAS: 505087-52-5) is a brominated derivative of dihydroquinoline, notable for its diverse applications in various fields, including industrial chemistry, medicinal chemistry, and materials science. This compound's unique structure enhances its reactivity and biological activity, making it a valuable compound for research and development.

Industrial Applications

1. Antioxidant in Rubber Industry

- This compound is primarily utilized as an antioxidant in the rubber and polymer industries. It helps prevent oxidative degradation of materials by scavenging reactive oxygen species (ROS), thus prolonging the lifespan of rubber products.

2. Organic Synthesis

- This compound serves as a building block in the synthesis of more complex organic molecules. Its bromine atom facilitates various substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Applications

1. Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for developing new antibiotics targeting multidrug-resistant strains.

2. Anticancer Potential

- Recent studies have explored the anticancer properties of derivatives of this compound. Some derivatives have shown remarkable activity compared to standard chemotherapy agents like etoposide. The mechanisms involve modulation of oxidative stress pathways and interaction with specific proteins involved in inflammatory responses .

3. Anti-inflammatory Effects

Mecanismo De Acción

The mechanism of action of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BDHQ)

- Substituents : Benzoyl group at the nitrogen atom, hydroxyl group at position 4.

- Biological Activity: Exhibits potent hepatoprotective effects in CCl₄-induced liver injury models, reducing oxidative stress markers (e.g., lipid peroxidation) and normalizing antioxidant enzyme activity (e.g., SOD, GPx) . Outperforms silymarin (a known hepatoprotective agent) in mitigating histopathological changes such as inflammation and necrosis .

- Mechanism : Modulates NADPH-supplying enzymes (e.g., G6PD, NADP-IDH), enhancing cellular redox balance .

- Safety: Designed to avoid the toxic metabolite 2,2,4-trimethyl-6(2H)-quinolone, which is associated with ethoxyquin degradation .

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

- Substituents : Hydroxyl group at position 6.

- Biological Activity: Reduces oxidative stress and apoptosis in acetaminophen-induced liver injury by lowering 8-isoprostane levels and caspase-3/8/9 activity . Normalizes glutathione (GSH) levels and inhibits pro-inflammatory cytokines (e.g., NF-κB, TNF-α) .

- Safety: A primary metabolite of ethoxyquin but lacks its pro-oxidant and carcinogenic effects .

Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)

- Substituents : Ethoxy group at position 6.

- Biological Activity: Historically used as an antioxidant in rubber and animal feed. Generates 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline as a metabolite, which retains antioxidant activity .

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

Brominated Analogs (e.g., 7-Bromo-1,2,3,4-tetrahydroquinoline)

- Substituents: Bromine at position 7 in a tetrahydroquinoline scaffold.

- Key Differences: The tetrahydroquinoline backbone (vs. Bromine’s electron-withdrawing effects may influence metabolic stability or receptor binding, though specific data are lacking .

Structural and Functional Analysis

Substituent Impact on Activity

Comparative Efficacy in Liver Injury Models

| Compound | Reduction in Oxidative Stress | Caspase Inhibition | Histopathological Improvement |

|---|---|---|---|

| BDHQ | ++++ | + | ++++ |

| 6-Hydroxy-2,2,4-TMQ | +++ | +++ | ++ |

| Ethoxyquin | ++ | – | – |

| 7-Bromo-2,2,4-TMQ (Inferred) | ? | ? | ? |

Key: ++++ = Strong effect; + = Moderate effect; – = No effect or adverse; ? = Insufficient data.

Actividad Biológica

Overview

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline (CAS: 505087-52-5) is a synthetic derivative of dihydroquinoline, characterized by the presence of a bromine atom at the 7-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding its biological mechanisms and applications is crucial for potential therapeutic developments.

- Molecular Formula : C₁₂H₁₄BrN

- Molar Mass : 252.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in inflammatory and infectious processes. The bromine substitution enhances its reactivity and pharmacological profile compared to related compounds without bromine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antibiotics targeting multidrug-resistant strains .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential use as an additive in industrial applications, particularly in rubber and polymer formulations .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of dihydroquinolines, including this compound. The results highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics. The study emphasized the need for further exploration into the compound's structure-activity relationship to optimize its efficacy .

Evaluation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of induced inflammation. Treatment with this compound resulted in a significant reduction in swelling and pain behaviors compared to control groups. This suggests its potential application in developing new anti-inflammatory drugs .

Q & A

Basic: What are optimized synthetic routes for 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline with high yield?

A microwave-assisted condensation reaction using Bi(OTf)₃ as a Lewis acid catalyst is a robust method. For example, p-bromo aniline reacts with methyl pyruvate in acetonitrile under microwave irradiation (7 h), yielding 81% after purification by flash chromatography (EtOAc/cyclohexane) and recrystallization . This method minimizes side reactions and enhances efficiency compared to traditional heating.

Basic: How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The dihydroquinoline ring adopts a screw-boat conformation (puckering parameters: Qₜ = 0.339 Å, θ = 129.2°), validated by intermolecular N–H⋯O hydrogen bonds forming R₂²(10) dimers . ¹H/¹³C NMR (e.g., δ ~5.17 ppm for NH protons) and HPLC-MS further corroborate purity and connectivity .

Advanced: How do catalyst choices (e.g., Bi(OTf)₃ vs. HBTU) impact derivatization reactions?

Bi(OTf)₃ is optimal for condensation reactions due to its strong Lewis acidity, enabling efficient activation of carbonyl groups . In contrast, HBTU/TEA in DMF is preferred for amide coupling (e.g., synthesizing carboxamides) via in-situ activation of carboxylic acids . Catalyst selection depends on the reaction mechanism: Brønsted acids favor protonation, while coupling agents facilitate nucleophilic substitution.

Advanced: How to resolve contradictions between NMR and X-ray data in conformational analysis?

If NMR suggests planar geometry but X-ray reveals puckering, DFT calculations (e.g., B3LYP/6-31G*) can model the energy landscape of conformers. For example, the screw-boat conformation in X-ray (θ = 129.2°) may correspond to a low-energy state, while NMR time-averaging might mask puckering . Variable-temperature NMR can further probe dynamic behavior.

Basic: What purification strategies are effective for isolating this compound?

Flash chromatography (silica gel, EtOAc/cyclohexane 1:2) removes polar byproducts, while recrystallization (pentane/ethyl acetate 70:30) enhances crystallinity . For brominated impurities, size-exclusion chromatography (SEC) or HPLC with a C18 column may improve resolution.

Advanced: How does the dihydroquinoline ring conformation influence reactivity?

The screw-boat conformation increases steric hindrance near the bromine substituent, reducing electrophilic substitution at C7. However, the puckered ring enhances π-stacking in crystal lattices, which may stabilize intermediates in solid-state reactions . Computational studies (e.g., NCI analysis) can quantify non-covalent interactions affecting reactivity.

Advanced: What strategies optimize bromination regioselectivity in dihydroquinoline derivatives?

Directed ortho-bromination using NBS (N-bromosuccinimide) in DMF at 0°C favors bromination at C7 due to steric and electronic directing effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) at C2 enhance Br⁺ attack at C7 via resonance stabilization . Monitoring by TLC (hexane/EtOAc 3:1) ensures reaction control.

Basic: How to functionalize this compound into carboxamide derivatives?

React the carboxylic acid precursor with amino esters using HBTU/TEA in DMF. For example, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid couples with glycine methyl ester at 0°C, followed by 12 h stirring at RT. Purify via column chromatography (CH₂Cl₂/MeOH 10:1) .

Advanced: How to troubleshoot inconsistent yields in dihydroquinoline synthesis?

Contradictory yields often arise from moisture sensitivity of catalysts (e.g., Bi(OTf)₃) or microwave power variability . Ensure anhydrous conditions (molecular sieves) and calibrate microwave reactors. For low yields in bromination, switch from Br₂ to CuBr₂ to mitigate over-bromination .

Advanced: How to validate electronic effects of substituents using computational methods?

DFT calculations (Gaussian 16, M06-2X/def2-TZVP) can map HOMO/LUMO distributions. For instance, electron-donating methyl groups at C2 raise HOMO energy, increasing nucleophilicity at C7. Compare with UV-Vis (λmax shifts) and cyclic voltammetry (redox potentials) for experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.